molecular formula C14H9ClN2O2 B186737 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione CAS No. 120739-60-8

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B186737
CAS No.: 120739-60-8
M. Wt: 272.68 g/mol
InChI Key: VJWRGOSBPDZVMI-UHFFFAOYSA-N
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Description

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 g/mol It is characterized by the presence of a chloropyridinyl group attached to an isoindoline-1,3-dione structure

Mechanism of Action

Understanding its targets, mode of action, and environmental context will guide its development and application . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione typically involves the reaction of 6-chloropyridine-3-carbaldehyde with phthalimide in the presence of a suitable catalyst . The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions result in various substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Chloropyridin-3-yl)methyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 2-Arylisoindoline-1,3-dione derivatives

Uniqueness

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties.

Biological Activity

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉ClN₂O₂, with a molecular weight of approximately 272.69 g/mol. The compound features an isoindoline moiety and a chloropyridine group, contributing to its unique chemical properties and biological activities. Its structure allows for various chemical interactions, making it a candidate for further pharmacological exploration.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant inhibitory effects on various cancer cell lines. Its mode of action may involve the inhibition of key kinases or enzymes involved in cancer progression.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies suggesting its effectiveness against certain bacterial strains.

Anticancer Studies

A significant body of research has focused on the anticancer properties of this compound. For instance:

  • In Vitro Studies : The National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. Results indicated a mean growth inhibition rate (GI) of around 12.53%, highlighting its potential as an anticancer agent .

Antimicrobial Studies

Research into the antimicrobial activity of this compound has also yielded promising results:

  • Inhibition Assays : Studies have demonstrated that this compound can effectively inhibit the growth of certain pathogenic bacteria, suggesting its potential application in treating infections.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
This compoundIsoindoline moiety + chloropyridineModerate (GI ~12.53%)Effective against some strains
2-((6-Methoxypyridin-3-yl)amino)isoindolineSimilar scaffold with methoxy groupHigher (EC50 = 753 μg/mL)Not specified
Phthalimide derivativesVarious substitutions on phthalimideVariableNotable inhibition

Case Studies and Clinical Implications

While extensive clinical data on this compound is still lacking, preliminary findings suggest that further exploration could lead to significant therapeutic applications:

  • Cancer Treatment : Given its inhibitory effects on cancer cell proliferation, ongoing studies aim to elucidate its mechanism and optimize its structure for enhanced efficacy.
  • Infection Control : Its antimicrobial properties position it as a potential candidate for developing new antibiotics or adjunct therapies in infectious disease management.

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWRGOSBPDZVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558941
Record name 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-60-8
Record name 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 20 ml of EtOH, 9.4 g (6.4×10-2 mole) of phthalimide and 4.2 g of KOH were stirred for 30 minutes, followed by addition of 100 ml of DMF (dimethylformamide) and 5.2 g (2.5×10-2 mole) of 6-chloro-3-pyridylmethyl chloride. The mixture was stirred at 60° C. for 1 hour. The EtOH and DMF were distilled off under reduced pressure and the residue was chromatographed on a silica gel column and eluted with CH2Cl2. The above procedure gave 6.7 g of the title compound as colorless needles.
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Synthesis routes and methods II

Procedure details

2-Chloro-5-chloromethylpyridine (8.1 g, 0.05 mol) and potassium phthalimide (10.2 g, 0.055 mol) were mixed together at ambient temperature (20° C.) and the resulting mixture was then heated with stirring at 160° C. for 12 hours. The reaction mixture was then cooled to ambient temperature (20° C.) and dichloromethane was added until most of the solid residue had dissolved. The dichloromethane extract was then washed with water (2×150 ml) and brine (1×200 ml), dried using magnesium sulphate, and evaporated under reduced pressure to give a light-brown solid. The title product, N-(6-chloro-3-pyridylmethyl) phthalimide, was isolated from this solid by flash chromatography using silica gel, 230 to 400 US mesh (0.062 mm to 0.037 mm), with 10% v/v ether/ dichloromethane as eluent, as a buff solid (10.70 g, 78.5%), mp 140° to 142° C.
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Synthesis routes and methods III

Procedure details

It is known that 2-chloro-5-aminomethyl-pyridine, an intermediate for the preparation of insecticides, is obtained when, in a first step, 2-chloro-5-chloromethyl-pyridine is reacted with phthalimide in the presence of potassium hydroxide, dimethylformamide and ethanol to give N-(2-chloro-pyridin-5-yl-methyl)-phthalimide and, in a second step, the desired 2-chloro-5-aminomethyl-pyridine is liberated from this using hydrazine hydrate in ethanol (cf. EP-A 302,389, p. 23).
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